![molecular formula C20H31N3O2 B5468143 N-[(2-azocan-1-ylpyridin-3-yl)methyl]-1-(methoxymethyl)cyclobutanecarboxamide](/img/structure/B5468143.png)
N-[(2-azocan-1-ylpyridin-3-yl)methyl]-1-(methoxymethyl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-azocan-1-ylpyridin-3-yl)methyl]-1-(methoxymethyl)cyclobutanecarboxamide, commonly known as AZD-3965, is a small molecule inhibitor that targets the monocarboxylate transporter 1 (MCT1). MCT1 is responsible for the transport of lactate, a byproduct of anaerobic metabolism, across the plasma membrane. AZD-3965 has gained significant attention in the scientific community due to its potential as an anticancer agent.
Mechanism of Action
AZD-3965 targets N-[(2-azocan-1-ylpyridin-3-yl)methyl]-1-(methoxymethyl)cyclobutanecarboxamide, a transporter protein that is overexpressed in many cancer cells. This compound is responsible for the transport of lactate, a byproduct of anaerobic metabolism, across the plasma membrane. Inhibition of this compound by AZD-3965 leads to a decrease in lactate transport, which results in a decrease in intracellular pH and subsequent cell death.
Biochemical and Physiological Effects:
AZD-3965 has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is likely due to the decrease in intracellular pH caused by the inhibition of lactate transport. In addition, AZD-3965 has been shown to inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of AZD-3965 is its specificity for N-[(2-azocan-1-ylpyridin-3-yl)methyl]-1-(methoxymethyl)cyclobutanecarboxamide. This allows for targeted inhibition of lactate transport in cancer cells without affecting normal cells. However, one limitation of AZD-3965 is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for the use of AZD-3965 in cancer treatment. One area of research is the combination of AZD-3965 with other anticancer agents to enhance their efficacy. Another potential direction is the development of more potent and soluble analogs of AZD-3965. Finally, the use of AZD-3965 in combination with immunotherapy is an area of active research.
Synthesis Methods
AZD-3965 was first synthesized by AstraZeneca and was later licensed to Medicinal Biochemists Ltd. The synthesis of AZD-3965 involves the reaction of 3-aminopyridine with 2-bromo-2-methylpropionic acid to form 3-(2-bromo-2-methylpropionyl)aminopyridine. This compound is then reacted with 1-(methoxymethyl)cyclobutanecarboxylic acid to form AZD-3965.
Scientific Research Applications
AZD-3965 has been extensively studied in preclinical models of cancer. It has been shown to inhibit lactate transport in cancer cells, leading to a decrease in intracellular pH and subsequent cell death. AZD-3965 has also been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin.
properties
IUPAC Name |
N-[[2-(azocan-1-yl)pyridin-3-yl]methyl]-1-(methoxymethyl)cyclobutane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-25-16-20(10-8-11-20)19(24)22-15-17-9-7-12-21-18(17)23-13-5-3-2-4-6-14-23/h7,9,12H,2-6,8,10-11,13-16H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOWMIZLGWBVBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCC1)C(=O)NCC2=C(N=CC=C2)N3CCCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.